Cas no 1821771-15-6 ((3S)-N-methylpyrrolidine-3-carboxamide hydrochloride)

(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
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- (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride
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(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6479678-5.0g |
(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride |
1821771-15-6 | 95% | 5g |
$3562.0 | 2023-05-26 | |
Enamine | EN300-6479678-10.0g |
(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride |
1821771-15-6 | 95% | 10g |
$5283.0 | 2023-05-26 | |
Enamine | EN300-6479678-0.1g |
(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride |
1821771-15-6 | 95% | 0.1g |
$426.0 | 2023-05-26 | |
1PlusChem | 1P01EJIB-250mg |
(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride |
1821771-15-6 | 90% | 250mg |
$813.00 | 2024-06-18 | |
1PlusChem | 1P01EJIB-5g |
(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride |
1821771-15-6 | 95% | 5g |
$4465.00 | 2023-12-20 | |
1PlusChem | 1P01EJIB-1g |
(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride |
1821771-15-6 | 95% | 1g |
$1581.00 | 2023-12-20 | |
1PlusChem | 1P01EJIB-10g |
(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride |
1821771-15-6 | 95% | 10g |
$6592.00 | 2023-12-20 | |
A2B Chem LLC | AX57283-100mg |
(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride |
1821771-15-6 | 95% | 100mg |
$702.00 | 2024-04-20 | |
1PlusChem | 1P01EJIB-50mg |
(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride |
1821771-15-6 | 90% | 50mg |
$402.00 | 2024-06-18 | |
A2B Chem LLC | AX57283-1g |
(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride |
1821771-15-6 | 95% | 1g |
$1646.00 | 2024-04-20 |
(3S)-N-methylpyrrolidine-3-carboxamide hydrochloride 関連文献
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1. Back matter
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
(3S)-N-methylpyrrolidine-3-carboxamide hydrochlorideに関する追加情報
(3S)-N-Methylpyrrolidine-3-Carboxamide Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1821771-15-6, commonly referred to as (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is a chiral derivative of pyrrolidine, a five-membered nitrogen-containing ring, and its structure is characterized by an N-methyl group and a carboxamide substituent at the 3-position of the pyrrolidine ring. The hydrochloride salt form indicates that it exists as a zwitterionic structure in its solid state, which is a common feature for many pharmaceutically active compounds.
Recent studies have highlighted the potential of (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride in various therapeutic areas. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly in the development of neuroprotective agents and anti-inflammatory drugs. The chiral center at the 3-position of the pyrrolidine ring plays a critical role in determining the stereochemical properties of the molecule, which is essential for its biological activity.
The synthesis of (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride involves a series of well-established organic reactions, including alkylation, amidation, and acid-base neutralization. The stereochemistry at the 3-position is typically controlled through enantioselective synthesis methods, such as asymmetric catalysis or resolution techniques. These methods ensure that the final product retains the desired (S)-configuration, which is crucial for its pharmacological activity.
In terms of applications, (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride has shown promise in drug discovery programs targeting central nervous system disorders. Its ability to modulate specific neurotransmitter systems makes it a valuable tool for researchers investigating treatments for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, recent advancements in medicinal chemistry have enabled the incorporation of this compound into larger molecular frameworks, enhancing its potential as a lead compound in drug development.
The physical properties of (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride are well-documented, with a melting point of approximately 200°C and a solubility profile that makes it suitable for various experimental conditions. Its stability under physiological conditions further underscores its suitability as a candidate for pharmaceutical applications.
From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride. These methods provide detailed insights into the molecule's stereochemistry and functional groups, ensuring that it meets the rigorous standards required for preclinical and clinical studies.
In conclusion, (3S)-N-methylpyrrolidine-3-carboxamide hydrochloride represents a versatile and promising compound in contemporary chemical research. Its unique structural features and potential therapeutic applications make it an area of continued interest for scientists across multiple disciplines. As research progresses, further insights into its biological mechanisms and pharmacokinetic properties are expected to emerge, solidifying its role in advancing medical science.
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